4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid

Description

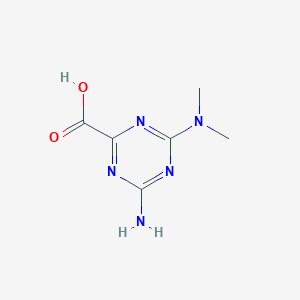

4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid (CAS 1379173-03-1) is a triazine derivative featuring a 1,3,5-triazine core substituted with amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups at positions 4 and 6, respectively, and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₆H₁₀N₅O₂ (calculated molecular weight: 184.18 g/mol).

The compound is primarily used in research and development (R&D), particularly in pharmaceutical and agrochemical studies, owing to its versatile functional groups.

Properties

IUPAC Name |

4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O2/c1-11(2)6-9-3(4(12)13)8-5(7)10-6/h1-2H3,(H,12,13)(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQOAPGHUOLVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid typically involves the reaction of cyanuric chloride with dimethylamine and ammonia. The process can be summarized as follows:

Step 1: Cyanuric chloride is reacted with dimethylamine in an organic solvent such as dichloromethane or acetonitrile. The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Step 2: The resulting intermediate is then treated with ammonia to introduce the amino group at the 4-position of the triazine ring. This step is typically performed at room temperature.

Step 3: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino and dimethylamino groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Substituted triazine derivatives with various functional groups.

Oxidation Reactions: Oxidized triazine derivatives.

Reduction Reactions: Reduced triazine derivatives with amine groups.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity:

Recent studies have highlighted the potential of 1,3,5-triazine derivatives, including 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid, as anticancer agents. These compounds have shown promising results in inhibiting cancer cell lines comparable to established drugs like cisplatin. For instance, derivatives synthesized from biguanide exhibited IC50 values in the range of 20–27 µM against MDA-MB-231 and Hs578T cell lines, suggesting significant anticancer activity .

Diabetes Treatment:

Research indicates that triazine compounds can be beneficial in treating metabolic syndromes and diabetes. A specific study focused on a triazine derivative for preventing or treating conditions associated with the deletion of the P53 gene, which is linked to various cancers and metabolic disorders. These compounds were found to influence glucose metabolism positively and could serve as alternatives or adjuncts to existing diabetes medications like metformin .

Material Science Applications

High-Temperature Polymers:

The compound serves as an intermediate in the synthesis of high-temperature polymers such as polyesters and polyamides. These polymers are essential in various industrial applications due to their thermal stability and mechanical properties. The synthesis involves reactions with amino acids or esters to produce diverse polymeric materials .

Antioxidants and Plasticizers:

this compound can also be utilized in creating antioxidants and plasticizers. These additives enhance the performance of materials by improving their durability and resistance to degradation under thermal stress .

Agricultural Applications

Herbicides:

Triazine derivatives are known for their herbicidal properties. Research has explored the use of this compound as a potential herbicide agent. The mechanism typically involves inhibiting photosynthesis in target plant species, thus controlling weed growth effectively.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid and its closest structural analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position 4, 6) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 1379173-03-1 | C₆H₁₀N₅O₂ | 184.18 (calc) | 4: Amino (-NH₂), 6: Dimethylamino (-N(CH₃)₂) | Carboxylic acid (-COOH) |

| 4-TERT-BUTYLAMINO-6-MORPHOLIN-4-YL-[1,3,5]TRIAZINE-2-CARBOXYLIC ACID | 626223-45-8 | C₁₂H₁₉N₅O₃ | 281.31 | 4: tert-Butylamino (-NH-C(CH₃)₃), 6: Morpholinyl (C₄H₈NO) | Carboxylic acid, Morpholine ring |

Analysis of Substituent Effects

Steric and Electronic Properties

- The smaller substituents (amino and dimethylamino) minimize steric hindrance, favoring reactions at the carboxylic acid site.

- 4-TERT-BUTYLAMINO-6-MORPHOLIN-4-YL Analog (CAS 626223-45-8): The bulky tert-butylamino group increases steric hindrance, possibly limiting molecular interactions at position 4. The morpholinyl group introduces polarity due to its oxygen atom, enhancing water solubility compared to dimethylamino.

Physicochemical Implications

- Solubility: The morpholinyl group in CAS 626223-45-8 improves aqueous solubility, whereas the dimethylamino group in the main compound may favor organic solvents.

- Reactivity: The tert-butylamino group in CAS 626223-45-8 could stabilize the compound against nucleophilic attacks, while the amino group in the main compound offers a site for derivatization (e.g., acylation).

Research and Application Context

- Pharmaceutical Potential: Triazine-carboxylic acid derivatives are explored as enzyme inhibitors or ligands due to their ability to coordinate metal ions or bind to biological targets. The dimethylamino group in the main compound may enhance blood-brain barrier penetration.

- Agrochemical Use : Similar triazines are employed as herbicides, though substituent variations dictate target specificity and environmental persistence.

Notes on Data Limitations

Biological Activity

4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid, a derivative of the triazine family, has garnered interest due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This compound's structure allows it to interact with various biological targets, leading to significant therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazine ring with amino and carboxylic acid functional groups that contribute to its reactivity and biological interactions.

Anticancer Activity

Research has shown that derivatives of 1,3,5-triazine exhibit promising anticancer properties. A study evaluated various triazine derivatives, including this compound against different cancer cell lines:

| Compound | Cell Line | % Cytotoxicity at 100 µM |

|---|---|---|

| This compound | MDA-MB-231 | 67.43 ± 1.82 |

| Hs578T | 96.02 ± 0.06 | |

| Cisplatin | MDA-MB-231 | Control |

| Hs578T | Control |

The compound demonstrated significant cytotoxicity against breast cancer cell lines, comparable to the standard chemotherapeutic agent cisplatin . The hydrophobic nature of substituents on the triazine ring was correlated with increased cytotoxicity.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for anti-inflammatory properties. A study highlighted the potential of triazine derivatives in inhibiting cyclooxygenase (COX) enzymes:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Celecoxib | Control | Control |

The results indicated that the compound exhibits moderate inhibition of COX enzymes, which are key players in inflammatory processes .

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interfere with cellular signaling pathways involved in cancer proliferation and inflammation. The compound appears to induce apoptosis in cancer cells and modulate inflammatory responses by inhibiting the production of prostaglandins through COX inhibition .

Case Studies

Several case studies have documented the efficacy of triazine derivatives in clinical settings:

- Breast Cancer Treatment : In vitro studies demonstrated that compounds similar to this compound significantly reduced cell viability in MDA-MB-231 and Hs578T breast cancer cell lines.

- Inflammatory Disorders : Clinical trials indicated that patients receiving treatments involving triazine derivatives reported reduced symptoms associated with inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of triazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, 4-(4-methylpiperidino)-1,3,5-triazine-2-amine derivatives were synthesized via stepwise substitution of chlorine atoms on the triazine ring using amines under controlled pH and temperature (60–80°C) . To optimize yields, monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Adjust solvent polarity (e.g., ethanol or dimethylformamide) and stoichiometric ratios of reagents to minimize side products. For carboxylic acid functionalization, consider protecting group strategies (e.g., esterification) to prevent undesired side reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm substituent positions on the triazine ring and verify dimethylamino and carboxylic acid groups. Compare chemical shifts with analogous triazine derivatives (e.g., δ 2.8–3.2 ppm for dimethylamino protons) .

- Elemental Analysis: Validate empirical formulas with ≤0.3% deviation from theoretical values.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]) with precision <5 ppm.

- HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve co-eluting impurities .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage: Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or thermal degradation. Desiccate with silica gel to minimize moisture uptake .

- Handling: Use inert atmospheres (e.g., nitrogen gloveboxes) during synthesis to avoid oxidation. For lab-scale work, wear nitrile gloves and P95 respirators to reduce inhalation risks .

- Stability Testing: Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC.

Advanced Research Questions

Q. How can computational modeling predict the reactivity or supramolecular interactions of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. For example, ICReDD’s reaction path search methods can simulate intermediates in triazine ring functionalization .

- Molecular Dynamics (MD): Model solvation effects in aqueous or organic solvents to optimize reaction conditions. Software like Gaussian or ORCA can provide Gibbs free energy profiles for key steps .

- Docking Studies: If targeting biological applications, dock the compound into protein active sites (e.g., kinases) using AutoDock Vina to assess binding affinity and guide structural modifications .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent stability or activity results?

Methodological Answer:

- Systematic Variability Analysis: Identify confounding variables (e.g., trace moisture, light exposure) using factorial design experiments. For example, a 2 factorial design can test temperature, solvent, and catalyst effects on stability .

- Cross-Validation: Replicate results using orthogonal techniques. If NMR suggests purity but bioactivity varies, perform LC-MS to detect trace impurities (<1%) that may inhibit activity .

- Meta-Analysis: Compare findings with structurally similar triazines (e.g., 2,4-diamino-6-phenyl-1,3,5-triazine) to identify trends in decomposition pathways or substituent effects .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

Methodological Answer:

- Isotopic Labeling: Synthesize - or -labeled analogs to track metabolic pathways via mass spectrometry imaging (MSI).

- Kinetic Studies: Measure enzyme inhibition constants () using fluorogenic substrates. For example, monitor triazine-carboxylic acid interactions with target enzymes via fluorescence polarization .

- Proteomics: Perform affinity chromatography coupled with tandem MS to identify binding partners in cell lysates .

Q. How can researchers address gaps in physicochemical data (e.g., solubility, pKa) for this compound?

Methodological Answer:

- Solubility Determination: Use shake-flask method with UV-Vis quantification in buffers (pH 1–13). For low solubility, apply Hansen solubility parameters to identify compatible co-solvents (e.g., DMSO) .

- pKa Estimation: Perform potentiometric titration or use computational tools like MarvinSuite. Triazine carboxylic acids typically exhibit pKa ~3–5 due to electron-withdrawing effects .

- LogP Measurement: Utilize octanol-water partitioning followed by HPLC analysis. Predicted logP values can be cross-verified with software such as ACD/Labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.